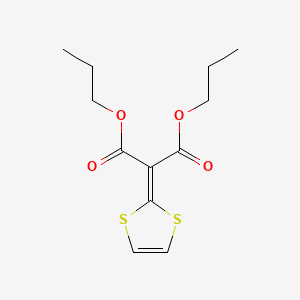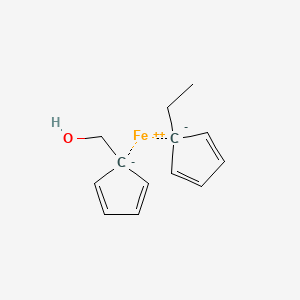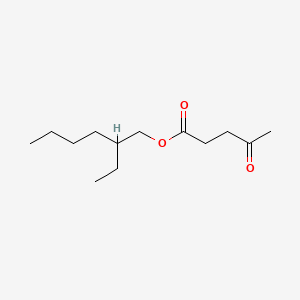
Sodium 5-(acetylamino)-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(acetylamino)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an acetylamino group and a nitro group attached to a benzoate ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(acetylamino)-2-nitrobenzoate typically involves the nitration of 5-acetylaminobenzoic acid followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzoate ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves precise control of reaction parameters such as temperature, concentration of reagents, and reaction time. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-(acetylamino)-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage in the benzoate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products:
Reduction: 5-(acetylamino)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-(acetylamino)-2-nitrobenzoic acid and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
Sodium 5-(acetylamino)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium 5-(acetylamino)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
- Sodium 5-(amino)-2-nitrobenzoate
- Sodium 5-(acetylamino)-3-nitrobenzoate
- Sodium 5-(acetylamino)-2-chlorobenzoate
Comparison: Sodium 5-(acetylamino)-2-nitrobenzoate is unique due to the specific positioning of the nitro and acetylamino groups on the benzoate ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
79817-51-9 |
|---|---|
Molekularformel |
C9H7N2NaO5 |
Molekulargewicht |
246.15 g/mol |
IUPAC-Name |
sodium;5-acetamido-2-nitrobenzoate |
InChI |
InChI=1S/C9H8N2O5.Na/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14;/h2-4H,1H3,(H,10,12)(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
POQYVHDDPCHYCW-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)












